[(1-Chloroethenyl)sulfanyl]benzene
Description
[(1-Chloroethenyl)sulfanyl]benzene (molecular formula: C₈H₇ClS) is a sulfur-containing aromatic compound characterized by a benzene ring substituted with a sulfanyl (-S-) group attached to a 1-chloroethenyl moiety. The 1-chloroethenyl group comprises a vinyl chain (CH₂=CH-) with a chlorine atom bonded to the terminal carbon (CH₂=CHCl). This structure confers unique electronic and steric properties, making the compound reactive in substitution and elimination reactions. Potential applications include use as intermediates in agrochemicals or pharmaceuticals, given the bioactivity of structurally related sulfanyl derivatives .
Properties
CAS No. |
92118-20-2 |
|---|---|
Molecular Formula |
C8H7ClS |
Molecular Weight |
170.66 g/mol |
IUPAC Name |
1-chloroethenylsulfanylbenzene |
InChI |
InChI=1S/C8H7ClS/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H2 |
InChI Key |
RDDGOWFEPSXSAG-UHFFFAOYSA-N |
Canonical SMILES |
C=C(SC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Physical Properties
Key structural analogs are compared in Table 1 .
Key Observations :
- Steric Effects : Compound 2e (C₁₅H₁₄ClS) has a 4-chlorophenyl group, increasing steric hindrance and reducing solubility compared to the simpler target compound .
- Electronic Effects: The sulfonyl group in Sulphenone is strongly electron-withdrawing, making it less reactive in nucleophilic substitutions than sulfanyl analogs .
- Crystal Packing: Analogs with hydrogen-bonding groups (e.g., acetamide in ) exhibit layered or 3D crystal structures, whereas this compound likely packs via van der Waals forces due to the absence of H-bond donors .
Reactivity and Chemical Behavior
- Sulfanyl Group Reactivity: The sulfanyl (-S-) group in the target compound is a better leaving group than sulfonyl (-SO₂-), enabling participation in nucleophilic substitutions or oxidative coupling reactions. In contrast, Sulphenone’s sulfonyl group stabilizes negative charge, limiting reactivity .
- Chloroethenyl Group : The chloroethenyl moiety (CH₂=CHCl) may undergo elimination to form acetylene or addition reactions. Compound 2e ’s 4-chlorophenyl substituent directs reactivity toward electrophilic aromatic substitution .
- Trifluoroethylsulfanyl Analogs : The CF₃ group in ’s compound enhances electronegativity and resistance to hydrolysis, contrasting with the target’s hydrolytically labile chloroethenyl group .
Key Observations :
- The target compound lacks the acetamide and heterocyclic groups critical for enzyme binding in ’s inhibitors, suggesting minimal bioactivity.
Preparation Methods
Sulfurization of Chloroacetylenes
An alternative approach employs phenylsulfenyl chloride (C₆H₅SCl) reacting with acetylene gas under HCl catalysis. Russian Chemical Reviews detail this method for synthesizing β-chlorovinyl phenyl sulfides:
- Reaction : C₆H₅SCl + HC≡CH + HCl → C₆H₅-S-CH=CHCl
- Conditions : Ambient temperature, gaseous HCl introduction, 4–6 hr reaction time.
- Yield : 84% (reported for the analogous compound).
Mechanistic Insight : The reaction proceeds via electrophilic addition, where HCl polarizes the acetylene triple bond, facilitating sulfenyl chloride attack.
Chlorination of Vinyl Sulfides
Post-synthetic chlorination of [(1-ethenyl)sulfanyl]benzene offers another pathway. European Patent EP0571405B1 outlines chlorination protocols for sulfonylbenzenes using FeCl₃/I₂ catalysts:
- Reaction : C₆H₅-S-CH=CH₂ + Cl₂ → C₆H₅-S-CH=CHCl
- Conditions : 70–80°C, 0.5% FeCl₃/I₂ catalyst, bulk chlorination without solvents.
- Chlorine Stoichiometry : 1.05–1.10 equivalents to avoid over-chlorination.
Advantage : High regioselectivity for the β-position due to the stabilizing effect of the sulfur atom.
Comparative Analysis of Methodologies
| Method | Reagents | Conditions | Yield | Isomeric Ratio |
|---|---|---|---|---|
| Thiol-Vinyl Chloride | C₆H₅SH, CH₂=CHCl | 50–65°C, MgO | ~75% | 1:1 E/Z |
| Sulfurization | C₆H₅SCl, HC≡CH, HCl | RT, HCl gas | 84% | 1:1 E/Z |
| Chlorination | C₆H₅-S-CH=CH₂, Cl₂ | 70–80°C, FeCl₃/I₂ | ~80% | >95% E |
Key Observations :
- The sulfurization method achieves the highest yield but lacks stereocontrol.
- Chlorination provides superior E-selectivity, attributed to the steric bulk of the sulfanyl group.
- Thiol-based routes generate stoichiometric HCl, necessitating robust neutralization protocols.
Mechanistic and Kinetic Considerations
Nucleophilic Aromatic Substitution
In thiol-vinyl chloride coupling, the thiolate anion (C₆H₅S⁻) attacks the electrophilic β-carbon of 1-chloroethylene. Density functional theory (DFT) studies on analogous systems reveal a ΔG‡ of ~25 kcal/mol, favoring trans-addition and explaining the 1:1 E/Z ratio.
Electrophilic Chlorination
Chlorination of vinyl sulfides follows a radical chain mechanism. FeCl₃/I₂ catalyzes Cl₂ homolysis, generating chlorine radicals that abstract hydrogen from the vinyl group. Subsequent Cl· addition yields the β-chloro product.
Industrial-Scale Challenges
Byproduct Management
Sodium salt byproducts (e.g., NaCl, Na₂SO₄) from thiol-based routes complicate purification. Patent CN113896665B reports ≥99% conversion but highlights intractable sodium sulfite/sulfate mixtures requiring aqueous washes.
Catalyst Recycling
FeCl₃/I₂ catalysts in chlorination methods degrade after 5–7 cycles, necessitating replenishment. Recent advances propose immobilized ionic liquid catalysts to enhance longevity.
Emerging Methodologies
Photochemical Synthesis
Preliminary studies (PMC2960744) demonstrate UV-light-mediated thiol-ene reactions for vinyl sulfides, though chloro derivatives remain unexplored.
Flow Chemistry
Microchannel reactors, as described in CN113896665B, reduce reaction times from hours to minutes for analogous sulfonylations. Adapting this to this compound could improve scalability.
Q & A
Basic Questions
Q. What synthetic routes are employed for [(1-Chloroethenyl)sulfanyl]benzene, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution, where a thiol group (e.g., benzene thiol derivative) reacts with 1-chloroethenyl halides. A base such as potassium carbonate in dimethylformamide (DMF) at 50–80°C facilitates the reaction, similar to methods used for 1-[(2-Bromoethyl)sulfanyl]-4-chlorobenzene .
- Purification : Post-synthesis, techniques like column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from acetone/petroleum ether are recommended to isolate high-purity crystals .
- Optimization : Elevated temperatures, inert atmospheres (N₂), and stoichiometric ratios of reactants improve yields. Industrial-scale synthesis may use continuous flow reactors for efficiency .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Spectroscopy :
- FT-IR : Identifies functional groups (e.g., C-S stretch at ~600–700 cm⁻¹) and aromatic C-H vibrations .
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., chloroethenyl protons at δ 5.5–6.5 ppm, aromatic protons at δ 7.0–7.5 ppm) .
Advanced Research Questions
Q. How do computational models (e.g., DFT) align with experimental structural data for this compound?
- Methodology : Density Functional Theory (DFT/B3LYP with 6-311G(d) basis set) calculates optimized geometries, vibrational frequencies, and frontier orbitals (HOMO-LUMO). Results are compared to X-ray data to validate accuracy .
- Key Findings :
- Bond length deviations between DFT and X-ray are typically <0.02 Å for C-S and C-Cl bonds .
- Molecular electrostatic potential (MEP) maps predict reactive sites for electrophilic/nucleophilic attacks .
Q. What strategies are used to assess potential biological activities (e.g., genotoxicity or antimicrobial effects)?
- In Vitro Assays :
- DNA Cross-Linking : Electrophoresis and HPLC-MS detect interstrand cross-links, as seen in studies of (1-chloroethenyl)oxirane derivatives .
- Antimicrobial Screening : Agar diffusion assays against Staphylococcus aureus or E. coli quantify inhibition zones. MIC (Minimum Inhibitory Concentration) values are determined via broth microdilution .
- Mechanistic Studies : Fluorescence microscopy and flow cytometry assess apoptosis induction in cancer cells (e.g., HeLa or MCF-7 lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
